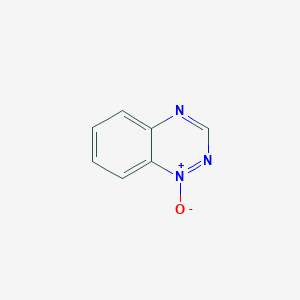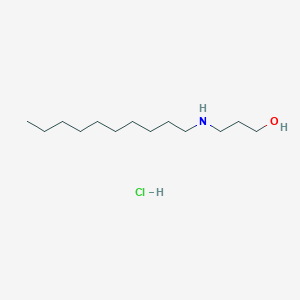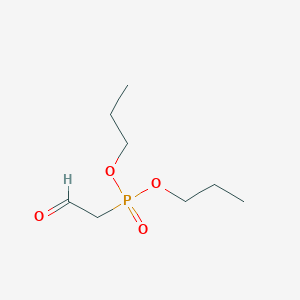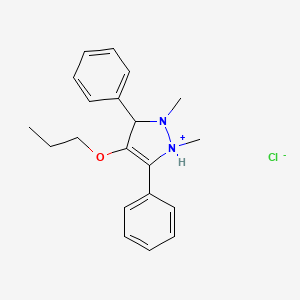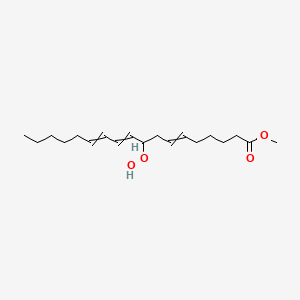
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is a hydroperoxy fatty ester It is a methyl ester derivative of octadecatrienoic acid, characterized by the presence of a hydroperoxy group at the ninth carbon position and three double bonds at the sixth, tenth, and twelfth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate can be synthesized through the esterification of 9-hydroperoxyoctadeca-6,10,12-trienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 9-hydroperoxyoctadeca-6,10,12-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can generate reactive oxygen species, which can interact with cellular components, leading to lipid peroxidation. This process can affect cell membrane integrity and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Methyl 15-hydroperoxy-9Z,12Z,16E-octadecatrienoate: Another hydroperoxy fatty ester with a similar structure but differing in the position of the hydroperoxy group.
Methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate: A related compound with two double bonds and a hydroperoxy group at the ninth position.
Uniqueness
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds and the position of the hydroperoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57302-19-9 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 9-hydroperoxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9-10,12-13,15,18,21H,3-6,8,11,14,16-17H2,1-2H3 |
InChI Key |
AISZMLHFLTUFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
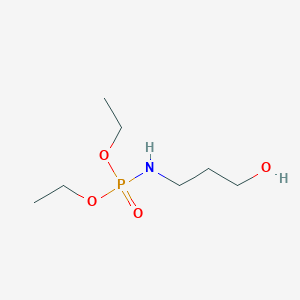
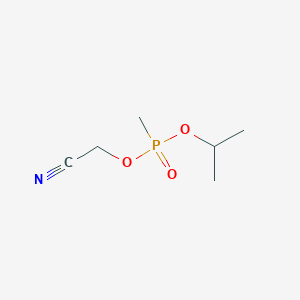
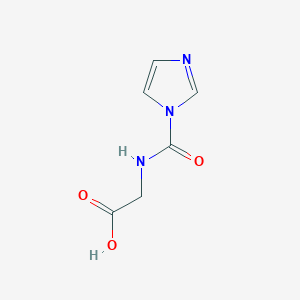
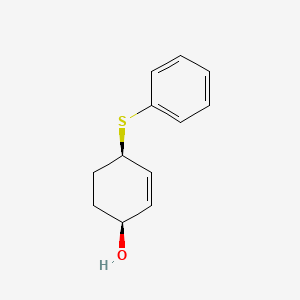
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
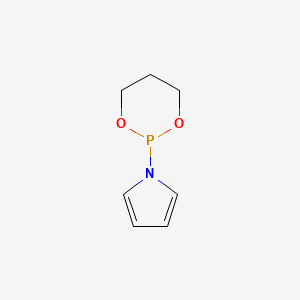
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

